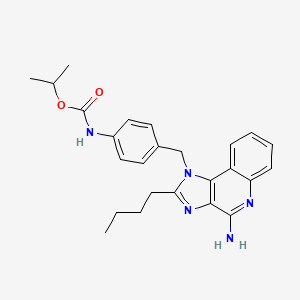

TLR7 agonist 16

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H29N5O2 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

propan-2-yl N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]carbamate |

InChI |

InChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31) |

InChI Key |

BQVDAUNLITXUAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TLR7 Agonist 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy, primarily due to its role in the activation of innate and subsequent adaptive immune responses. Agonism of TLR7 triggers the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making it a promising strategy for the treatment of viral infections and cancer.[1][2] This technical guide provides a detailed overview of the mechanism of action of a potent imidazo[4,5-c]quinoline-based TLR7 agonist, compound 16d, referred to herein as TLR7 agonist 16.[3][4]

Core Mechanism of Action: TLR7 Signaling Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and synthetic small molecule agonists like TLR7 agonist 16.[3] Upon binding of TLR7 agonist 16, the receptor undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade, which is exclusively MyD88-dependent.

The core signaling pathway proceeds as follows:

-

Myddosome Formation: MyD88 recruits IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1. These proteins, along with others, form a complex known as the Myddosome.

-

TRAF6 Activation: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to TRAF6's ubiquitination and activation.

-

Activation of Downstream Kinases: Activated TRAF6 forms a complex with TAK1 (Transforming growth factor-β-activated kinase 1) and TAB1/2/3 (TAK1 binding proteins 1, 2, and 3). This complex activates the IKK (IκB kinase) complex and the MAPK (Mitogen-activated protein kinase) pathways.

-

Transcription Factor Activation and Cytokine Production:

-

NF-κB Pathway: The activated IKK complex phosphorylates IκBα, leading to its degradation and the release of the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: The MAPK pathway (including ERK, JNK, and p38) leads to the activation of the transcription factor AP-1 (Activator protein 1), which also contributes to the expression of pro-inflammatory cytokines.

-

IRF7 Pathway: In plasmacytoid dendritic cells (pDCs), a key cell type expressing TLR7, the Myddosome complex also includes IRF7 (Interferon regulatory factor 7). IRAK1 and IKKα phosphorylate IRF7, which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).

-

Below is a diagram illustrating the TLR7 signaling pathway activated by an agonist.

References

- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Structure and Chemical Properties of TLR7 Agonist 16

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the potent Toll-like Receptor 7 (TLR7) agonist, designated as compound 16 (also referred to as 16d). This molecule belongs to the imidazo[4,5-c]quinoline class of compounds, which are known for their ability to stimulate the innate immune system.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

TLR7 agonist 16 is a synthetic small molecule characterized by a core imidazo[4,5-c]quinoline scaffold. The precise chemical structure and properties are crucial for its interaction with the TLR7 receptor and its overall pharmacological profile.

Structure:

While the exact 2D structure of "TLR7 agonist 16" is proprietary to its developers, it is described as a 1-substituted imidazo[4,5-c]quinoline derivative. The optimization of substituents on this core structure has led to the identification of highly potent agonists like compound 16d.[1][2]

Chemical Properties:

The chemical properties of TLR7 agonist 16 are summarized in the table below. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation for in vitro and in vivo studies.

| Property | Value | Reference |

| Molecular Formula | Not publicly available | - |

| Molecular Weight | Not publicly available | - |

| CAS Number | 2832199-56-9 | [1] |

| Purity | ≥98% (as reported by vendors) | - |

| Solubility | Soluble in DMSO | - |

| Appearance | Crystalline solid | - |

Mechanism of Action: TLR7 Signaling Pathway

TLR7 agonist 16 exerts its immunostimulatory effects by activating Toll-like Receptor 7, a pattern recognition receptor primarily expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, it triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which in turn orchestrate a broad innate and adaptive immune response.

Caption: TLR7 Signaling Pathway Activated by Agonist 16.

Quantitative Biological Activity

The potency of TLR7 agonist 16 has been evaluated in various in vitro assays, demonstrating its ability to activate immune cells at low nanomolar concentrations.

| Assay | Cell Type | Readout | EC50 (nM) | Reference |

| TLR7 Reporter Assay | Ramos-Blue™ Cells | SEAP Production | 18 - 59 | |

| Macrophage Activation | Mouse Macrophages | CD86 Upregulation | Not specified | |

| Cytokine Induction | hPBMCs | IFNα Release | Low nanomolar | |

| Cytokine Induction | hPBMCs | TNFα Release | Low nanomolar |

Note: The reported EC50 values for the TLR7 reporter assay vary between different commercial suppliers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize TLR7 agonist 16.

TLR7 Reporter Assay

This assay is used to determine the potency of TLR7 agonists by measuring the activation of a reporter gene under the control of a TLR7-inducible promoter.

Caption: Workflow for TLR7 Reporter Assay.

Human PBMC Cytokine Induction Assay

This protocol details the measurement of IFNα and TNFα secretion from human peripheral blood mononuclear cells (hPBMCs) upon stimulation with TLR7 agonist 16.

1. Isolation of hPBMCs:

-

Isolate hPBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.

2. Cell Stimulation:

-

Seed hPBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add serial dilutions of TLR7 agonist 16 to the wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Cytokine Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of IFNα and TNFα using commercially available ELISA kits according to the manufacturer's instructions.

Mouse Macrophage Activation Assay

This assay assesses the ability of TLR7 agonist 16 to activate macrophages by measuring the upregulation of the co-stimulatory molecule CD86.

Caption: Workflow for Mouse Macrophage Activation Assay.

In Vivo Applications and Future Directions

TLR7 agonist 16 has shown significant potential in preclinical cancer models, particularly in combination with other immunotherapies such as checkpoint inhibitors (e.g., anti-PD-1 antibodies). Its ability to potently activate the innate immune system can help to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to T-cell-mediated killing.

Future research will likely focus on optimizing the delivery of TLR7 agonist 16 to the tumor microenvironment to maximize its therapeutic efficacy while minimizing potential systemic side effects. This includes the development of antibody-drug conjugates (ADCs) where the agonist is targeted directly to tumor cells. Further studies are also needed to fully elucidate the dose-response relationship and the optimal treatment schedules for various cancer types.

References

TLR7 Agonist 16: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for TLR7 agonist 16, also referred to as compound 16d. Due to the limited availability of specific quantitative data in the public domain, this document focuses on summarizing the existing qualitative information, presenting standardized experimental protocols for determining these properties, and providing context regarding the relevant biological pathway and preclinical development workflow.

Introduction to TLR7 Agonist 16

TLR7 agonist 16 is a potent activator of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As an imidazoquinoline derivative, it holds therapeutic potential in oncology and other areas where immune stimulation is beneficial. The development of such small molecules into effective drugs heavily relies on their physicochemical properties, particularly solubility and stability, which influence bioavailability, formulation, and shelf-life.

Solubility Data

Specific quantitative solubility data for TLR7 agonist 16 in various solvents is not extensively available in published literature. However, qualitative descriptions and formulation components provide some guidance.

Qualitative Solubility:

Commercial suppliers indicate that TLR7 agonist 16 may be soluble in dimethyl sulfoxide (DMSO).[1] For in vitro studies, dissolving the compound in DMSO is a common starting point. For in vivo formulations, where aqueous compatibility is crucial, co-solvents and excipients are often necessary.

Table 1: Summary of Qualitative Solubility and Formulation Components for TLR7 Agonist 16

| Solvent/System | Solubility/Formulation Notes | Reference |

| DMSO | May be soluble. | [1] |

| Water, Ethanol, DMF | Suggested as alternative solvents to try if DMSO is not effective. | [1] |

| In Vivo Formulations | Often require vehicles for administration due to low water solubility. Examples include suspensions in carboxymethyl cellulose or solutions with co-solvents like PEG400 and surfactants like Tween 80.[1] | [1] |

Stability Data

Detailed stability data for TLR7 agonist 16 under various conditions (e.g., temperature, pH, light) is not publicly available. General information suggests that the compound is stable at ambient temperatures for short periods, such as during shipping. For long-term storage, it is advisable to follow the supplier's recommendations, which typically involve storage at low temperatures in a dry, dark environment.

Experimental Protocols

For researchers needing to generate specific solubility and stability data for TLR7 agonist 16 or similar compounds, the following are detailed methodologies for key experiments.

Kinetic Solubility Assay Protocol

This protocol is a high-throughput method to determine the aqueous solubility of a compound initially dissolved in an organic solvent, typically DMSO.

Materials:

-

TLR7 agonist 16

-

Dimethyl sulfoxide (DMSO), high purity

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for spectrophotometric method)

-

Multichannel pipettes

-

Plate shaker

-

Spectrophotometer or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of TLR7 agonist 16 in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) with gentle shaking.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates precipitation.

-

UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the soluble compound is determined from a standard curve.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Chemical Stability Assay Protocol

This protocol assesses the stability of a compound over time under various environmental conditions.

Materials:

-

TLR7 agonist 16

-

Relevant solvents and buffers (e.g., PBS at different pH values)

-

Environmental chambers (for controlled temperature and humidity)

-

Light exposure chamber (ICH Q1B compliant)

-

HPLC system with a suitable column and detector (e.g., UV or MS)

Procedure:

-

Sample Preparation: Prepare solutions of TLR7 agonist 16 at a known concentration in the desired buffers or solvent systems.

-

Storage Conditions: Aliquot the solutions into appropriate vials and expose them to a range of conditions:

-

Temperature: -20°C, 4°C, 25°C, 40°C

-

pH: Acidic (e.g., pH 1.2), neutral (e.g., pH 7.4), and basic (e.g., pH 9.0) buffers.

-

Light: Exposure to light according to ICH Q1B guidelines, with a dark control.

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies; 1, 3, 6, 12 months for long-term studies).

-

Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition. The degradation rate and half-life can be calculated.

TLR7 Signaling Pathway

Activation of TLR7 by an agonist like compound 16 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons.

Caption: TLR7 Signaling Pathway initiated by TLR7 Agonist 16.

Experimental Workflow for Preclinical Assessment

The assessment of solubility and stability is a critical component of the preclinical development workflow for a new chemical entity like TLR7 agonist 16.

Caption: Preclinical development workflow for a small molecule.

Conclusion

References

In Vitro Characterization of TLR7 Agonist 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Toll-like receptor 7 (TLR7) agonist 16, also identified as compound 16d. The following sections detail its biological activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Data Summary

TLR7 agonist 16 is a highly potent agonist with an EC50 of 18 nM.[1] It effectively stimulates the activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low-nanomolar concentrations.[1]

Table 1: TLR7 Agonist Activity

| Compound | hTLR7 EC50 (nM) | Source |

| TLR7 Agonist 16 (16d) | 18 | [1] |

Table 2: Cytokine Induction in Human PBMCs

The following data, extracted from published graphical representations, summarizes the induction of key cytokines, Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), in human PBMCs upon stimulation with TLR7 agonist 16 (16d).

| Concentration (µM) | IFN-α Production (pg/mL) (Approx.) | TNF-α Production (pg/mL) (Approx.) |

| 0.01 | 500 | 100 |

| 0.1 | 2000 | 400 |

| 1 | 4000 | 800 |

| 10 | >5000 | 1200 |

Note: The cytokine production values are estimations derived from graphical data presented in "Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists" and should be considered approximate.

Signaling Pathway

Activation of TLR7 by agonist 16 in the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88. The subsequent recruitment and activation of IRAK4, IRAK1, and TRAF6 lead to the activation of transcription factors NF-κB and IRF7. This signaling culminates in the production of type I interferons (like IFN-α) and other pro-inflammatory cytokines.[2][3]

Caption: TLR7 Signaling Pathway initiated by an agonist.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize TLR7 agonist 16 are provided below.

Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

This assay quantifies the production of cytokines such as IFN-α and TNF-α from human PBMCs following stimulation with the TLR7 agonist.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of TLR7 agonist 16 in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium to achieve the final desired concentrations.

-

Cell Stimulation: Add the diluted TLR7 agonist 16 to the plated PBMCs. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., another known TLR7 agonist like R848).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Reporter Assay in Mouse Macrophage Cell Line

This assay is used to determine the activation of the NF-κB signaling pathway in response to the TLR7 agonist.

Methodology:

-

Cell Culture: Culture a mouse macrophage cell line (e.g., RAW 264.7) that has been stably transfected with an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of TLR7 agonist 16.

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

Reporter Gene Assay: Measure the reporter gene activity in the cell culture supernatant (for SEAP) or cell lysate (for luciferase) according to the specific reporter assay protocol. For SEAP, this typically involves adding a substrate that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Caption: In Vitro Characterization Workflow for TLR7 Agonist 16.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. A Macrophage Reporter Cell Assay to Examine Toll-Like Receptor-Mediated NF-kB/AP-1 Signaling on Adsorbed Protein Layers on Polymeric Surfaces [jove.com]

- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Cell Specificity of TLR7 Agonist 16

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the target cell specificity of the synthetic small molecule, TLR7 agonist 16 (also known as compound 16d). This guide consolidates available data on its mechanism of action, cellular targets, and functional outcomes, offering a valuable resource for researchers in immunology, oncology, and drug development.

Core Concepts: TLR7 and Immune Activation

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1] It recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the activation of immune cells and the production of pro-inflammatory cytokines and type I interferons. This activation bridges the innate and adaptive immune responses, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2]

Quantitative Profile of TLR7 Agonist 16

TLR7 agonist 16 is a highly potent activator of the TLR7 pathway.[3][4] Its efficacy has been quantified in various in vitro systems, demonstrating potent activity at low nanomolar concentrations.

| Parameter | Value | Cell System | Reference |

| EC50 | 18 nM | Not specified | |

| EC50 | 59 nM | Not specified |

Target Cell Specificity and Cellular Responses

TLR7 is predominantly expressed by specific subsets of immune cells, dictating the primary targets of TLR7 agonist 16. The major responding cell types include myeloid cells such as macrophages and dendritic cells, as well as B lymphocytes.

Key Target Cells and In Vitro Activity:

-

Mouse Macrophages: TLR7 agonist 16 potently activates mouse macrophage cell lines (e.g., RAW 264.7), which are known to express high levels of TLR7. This activation leads to the downstream signaling of the NF-κB pathway.

-

Human Peripheral Blood Mononuclear Cells (hPBMCs): The agonist effectively stimulates hPBMCs at low-nanomolar concentrations. This results in the robust release of key cytokines, including:

-

Interferon-alpha (IFNα)

-

Tumor Necrosis Factor-alpha (TNFα)

-

Interleukin-6 (IL-6)

-

Interleukin-12 (IL-12)

-

-

Plasmacytoid Dendritic Cells (pDCs): Within the hPBMC population, pDCs are the primary producers of type I interferons in response to TLR7 stimulation.

Conjugation of TLR7 agonists to molecules like phospholipids has been shown to dramatically enhance their potency, in some cases by over 100-fold, when compared to the unconjugated agonist in both mouse macrophages and hPBMCs.

Signaling and Experimental Workflows

TLR7 Signaling Pathway

Upon binding of TLR7 agonist 16 within the endosome, a signaling cascade is initiated, mediated primarily by the adaptor protein MyD88. This leads to the activation of transcription factors, most notably NF-κB and IRFs, which drive the expression of inflammatory cytokines and type I interferons.

Caption: TLR7 agonist 16 initiates MyD88-dependent signaling.

Experimental Workflow for Determining Target Cell Specificity

A typical workflow to identify the cellular targets of TLR7 agonist 16 and characterize its activity involves isolating immune cell populations and measuring their responses to the agonist.

Caption: Isolating and testing immune cell subsets for agonist response.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of common protocols used in the characterization of TLR7 agonist 16.

In Vitro Cell Activation and Cytokine Analysis

-

Objective: To quantify the production of cytokines from immune cells in response to TLR7 agonist 16.

-

Methodology:

-

Cell Preparation: Isolate human PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Alternatively, use cultured mouse macrophage cell lines like RAW 264.7.

-

Cell Seeding: Plate the cells in 96-well plates at a density of approximately 1-2 x 10^5 cells per well.

-

Stimulation: Add serial dilutions of TLR7 agonist 16 to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).

-

Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFNα, TNFα, IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.

-

NF-κB Reporter Assay

-

Objective: To confirm that TLR7 agonist 16 activates the NF-κB signaling pathway.

-

Methodology:

-

Cell Line: Utilize a reporter cell line, such as RAW 264.7 cells that have been stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

-

Cell Seeding and Stimulation: Seed the reporter cells in a 96-well plate and stimulate with varying concentrations of TLR7 agonist 16 as described above.

-

Incubation: Culture for 18-24 hours.

-

Reporter Gene Measurement: Measure the activity of the reporter enzyme in the supernatant or cell lysate using a commercially available detection kit and a luminometer or spectrophotometer. The signal intensity correlates with the level of NF-κB activation.

-

In Vivo Tumor Model Analysis

-

Objective: To evaluate the effect of a TLR7 agonist on the tumor microenvironment and anti-tumor immunity in a living organism.

-

Methodology:

-

Tumor Implantation: Implant tumor cells (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

-

Treatment: Once tumors are established, administer the TLR7 agonist via various routes (intratumoral, intravenous, etc.). Often used in combination with other immunotherapies like anti-PD-1 antibodies.

-

Tumor Measurement: Monitor tumor growth over time using calipers.

-

Immune Cell Infiltration Analysis: At a specified endpoint, excise the tumors and disaggregate them into single-cell suspensions.

-

Flow Cytometry: Stain the cell suspension with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages) to quantify the different immune cell populations within the tumor. For example, studies have shown that nanoparticle-conjugated TLR7 agonists can increase T cell infiltration into tumors by more than four-fold.

-

Conclusion

TLR7 agonist 16 is a potent and specific activator of TLR7, primarily targeting myeloid cells and pDCs. Its ability to induce a strong pro-inflammatory and anti-viral cytokine response at low nanomolar concentrations underscores its potential as a therapeutic agent. The provided data and protocols offer a foundational guide for further research and development of this and similar molecules for applications in immunotherapy and as vaccine adjuvants.

References

Downstream Signaling Pathways Activated by TLR7 Agagonist 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways activated by the novel Toll-like Receptor 7 (TLR7) agonist, designated as compound 16 (also referred to as 16d). This document summarizes key quantitative data, details experimental methodologies from cited research, and presents visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways

Toll-like Receptor 7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Upon activation by agonists like compound 16, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting an antiviral and anti-tumor immune response.

The primary signaling pathway activated by TLR7 agonists is the MyD88-dependent pathway. This pathway can be broadly divided into two main branches: one leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the other leading to the activation of Interferon Regulatory Factor 7 (IRF7).

MyD88-Dependent NF-κB and MAPK Activation

Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates IRAK1. This phosphorylation event leads to the association of IRAK1 with TRAF6 (TNF receptor-associated factor 6). Activated TRAF6, a key E3 ubiquitin ligase, catalyzes the synthesis of K63-linked polyubiquitin chains, which serve as a scaffold to activate the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1, in turn, activates two major downstream pathways:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IKK (IκB kinase) complex, which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for proteasomal degradation, allowing the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

MAPK Pathway: TAK1 also activates the MAPK signaling cascades, including JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase). These kinases phosphorylate various transcription factors, such as AP-1 (Activator protein 1), which cooperate with NF-κB to regulate the expression of inflammatory genes.

MyD88-Dependent IRF7 Activation

In plasmacytoid dendritic cells (pDCs), the MyD88-dependent pathway also leads to the robust production of type I interferons. In this cell type, MyD88 forms a complex with IRF7. This complex also involves IRAK1 and IKKα, which phosphorylate IRF7. Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes, primarily IFN-α, leading to their transcription.

Quantitative Data Summary

The following tables summarize the quantitative data for TLR7 agonist 16 (compound 16d) as reported in the primary literature[1].

| Parameter | Cell Line/System | Value |

| EC50 for TLR7 Activation | Human TLR7 Reporter Cells | 18 nM[2][3][4] |

Table 1: Potency of TLR7 Agonist 16

| Cytokine | Cell Type | Concentration of Agonist 16 (nM) | Fold Induction / Concentration (pg/mL) |

| IFNα | Human PBMCs | 100 | ~1500 pg/mL[1] |

| TNFα | Human PBMCs | 100 | ~1200 pg/mL |

Table 2: Cytokine Induction by TLR7 Agonist 16 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Assay | Cell Line | Agonist 16 Potency (vs. Compound 1) |

| NF-κB Activation | RAW 264.7 (Mouse Macrophage) | Equivalent or slightly improved |

Table 3: NF-κB Activation in Mouse Macrophages

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of TLR7 agonist 16.

Human PBMC Cytokine Induction Assay

-

Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Stimulation: Cells were seeded in 96-well plates and treated with varying concentrations of TLR7 agonist 16.

-

Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: After incubation, the supernatant was collected, and the concentrations of IFNα and TNFα were quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

NF-κB Reporter Assay in RAW 264.7 Cells

-

Cell Line: A commercially available RAW 264.7 mouse macrophage cell line stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter was used.

-

Cell Culture: Cells were maintained in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Stimulation: Cells were plated in 96-well plates and treated with a dilution series of TLR7 agonist 16.

-

Incubation: The cells were incubated for 24 hours at 37°C and 5% CO2.

-

Reporter Gene Measurement: The activity of secreted SEAP in the culture supernatant was measured using a colorimetric substrate. The absorbance was read at a specific wavelength to quantify NF-κB activation.

Visualizations

Signaling Pathway Diagram

References

- 1. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early Preclinical Studies of TLR7 Agonist 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for the novel Toll-like Receptor 7 (TLR7) agonist, designated as compound 16, and also referred to as 16d. This molecule, a 1-substituted imidazo[4,5-c]quinoline derivative, has demonstrated significant potential as a potent activator of the innate immune system. This document summarizes its in vitro activity, outlines key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Findings at a Glance

TLR7 agonist 16 has been identified as a highly potent and selective activator of TLR7. Early preclinical investigations have focused on its ability to stimulate immune cells, leading to the production of key cytokines. The primary research centers on its potential applications in immuno-oncology.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro studies of TLR7 agonist 16 (16d) and related potent compounds (16b and 17b) for comparison, as reported in the primary literature.[1]

Table 1: In Vitro Potency and Selectivity of Imidazoquinoline TLR7 Agonists

| Compound | Human TLR7 EC50 (nM) | Human TLR8 EC50 (nM) | Selectivity (TLR8/TLR7) |

| 16d | 18 | >10,000 | >556 |

| 16b | 25 | >10,000 | >400 |

| 17b | 8 | >4,000 | >500 |

EC50 (Half-maximal effective concentration) values were determined using a HEK-Blue™ TLR reporter assay. Lower values indicate higher potency. Selectivity is calculated as the ratio of TLR8 EC50 to TLR7 EC50.

Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (hPBMCs)

| Compound (at 1 µM) | IFNα Induction (pg/mL) | TNFα Induction (pg/mL) |

| 16d | ~2500 | ~1200 |

| 16b | ~2000 | ~1000 |

| 17b | ~3000 | ~1500 |

Cytokine levels were measured in the supernatant of hPBMCs after 24 hours of stimulation with the respective compounds.

Table 3: NF-κB Activation in Mouse Macrophage Cell Line (RAW-Blue™)

| Compound | NF-κB Activation (EC50, nM) |

| 16d | Potent activation at low-nanomolar concentrations |

| 16b | Potent activation at low-nanomolar concentrations |

| 17b | Potent activation at low-nanomolar concentrations |

While specific EC50 values for NF-κB activation were not explicitly provided in the primary text, the compounds were characterized as potently inducing the NF-κB pathway at low-nanomolar concentrations.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the available information.[1]

HEK-Blue™ TLR Reporter Assays (for EC50 Determination)

-

Cell Culture: HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) were cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin, and the appropriate selection antibiotic.

-

Assay Procedure:

-

Cells were seeded into 96-well plates.

-

Serial dilutions of the test compounds (including TLR7 agonist 16) were prepared and added to the cells.

-

The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the supernatant was collected.

-

-

Data Analysis: The activation of TLR7 or TLR8 results in the secretion of embryonic alkaline phosphatase (SEAP). The SEAP levels in the supernatant were quantified using a QUANTI-Blue™ assay. The absorbance was read at 620 nm, and the EC50 values were calculated from the dose-response curves.

Cytokine Induction Assay in hPBMCs

-

Cell Isolation: Human peripheral blood mononuclear cells (hPBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

hPBMCs were seeded in 96-well plates in complete RPMI medium.

-

TLR7 agonist 16 and other test compounds were added to the wells at a final concentration of 1 µM.

-

The cells were incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement: After incubation, the cell culture supernatant was collected. The concentrations of IFNα and TNFα were determined using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Activation Assay in Mouse Macrophages

-

Cell Line: RAW-Blue™ reporter cells (InvivoGen), a mouse macrophage cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene inducible by the NF-κB transcription factor, were used.

-

Assay Procedure:

-

RAW-Blue™ cells were cultured according to the manufacturer's recommendations.

-

Cells were plated in 96-well plates.

-

Test compounds, including TLR7 agonist 16, were added at various concentrations.

-

The plates were incubated for 24 hours to allow for NF-κB activation and subsequent SEAP secretion.

-

-

Data Quantification: The level of SEAP in the culture supernatant was quantified using the QUANTI-Blue™ assay. The results indicate the extent of NF-κB pathway activation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical TLR7 signaling pathway, which is activated by TLR7 agonist 16.

Caption: TLR7 signaling cascade initiated by agonist 16.

Experimental Workflow

This diagram outlines the general workflow for the in vitro characterization of TLR7 agonist 16.

Caption: Workflow for in vitro testing of TLR7 agonist 16.

In Vivo and Pharmacokinetic Context

As of the latest available data, specific in vivo efficacy and pharmacokinetic studies for TLR7 agonist 16 (16d) have not been published. However, the broader class of imidazoquinoline TLR7 agonists has been investigated in various preclinical models. Generally, systemic administration of potent TLR7 agonists can be limited by adverse effects related to systemic immune activation.[2] For this reason, research efforts are often focused on targeted delivery mechanisms, such as antibody-drug conjugates (ADCs), to localize the immune-stimulating effects to the tumor microenvironment.[1] The development of TLR7 agonist 16 and its analogs was indeed geared towards their potential use in next-generation ADC technology.

Conclusion

The early preclinical data for TLR7 agonist 16 (16d) establish it as a highly potent and selective activator of the TLR7 pathway. Its ability to induce significant levels of IFNα and TNFα in human immune cells and to activate the NF-κB pathway in macrophages at low-nanomolar concentrations underscores its potential as an immunomodulatory agent. Further studies, particularly in vivo efficacy and safety assessments, will be crucial in determining its therapeutic viability, especially in the context of targeted delivery systems for immuno-oncology.

References

Biophysical Interaction of TLR7 Agonist 16 with the TLR7 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and small synthetic agonists. Its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in oncology and infectious diseases. This technical guide provides an in-depth analysis of the biophysical interaction between the potent imidazoquinoline-based TLR7 agonist, designated as compound 16 (also known as 16d), and the human TLR7 receptor. While specific biophysical binding data for agonist 16 is not extensively available in the public domain, this guide synthesizes known information on its cellular activity, predicted binding modes, and the established methodologies for characterizing such interactions.

Quantitative Data Summary

TLR7 agonist 16 has been identified as a highly potent activator of the TLR7 pathway. The primary quantitative measure of its activity is the half-maximal effective concentration (EC50) derived from cell-based reporter assays.

| Compound | Description | EC50 (nM) | Cell-Based Assay | Reference |

| TLR7 Agonist 16 (16d) | A 1-substituted imidazo[4,5-c]quinoline derivative. | 18 | HEK-Blue™ hTLR7 Reporter Cells | [DeYoung et al., 2023] |

Table 1: Cellular Potency of TLR7 Agonist 16.[1]

Predicted Biophysical Interaction and Binding Site

Structural studies of TLR7 in complex with various small molecule agonists have revealed a conserved binding pocket within the N-terminal domain of the receptor. While a co-crystal structure of TLR7 with agonist 16 is not currently available, molecular modeling based on the structure of related imidazoquinoline agonists provides significant insights into its likely binding mode.[2][3]

The interaction is predicted to be driven by a combination of hydrogen bonding and hydrophobic interactions. The imidazoquinoline core is expected to form key hydrogen bonds with residues in the binding pocket, while the substituted side chains are likely to engage in hydrophobic interactions, contributing to the high potency of the agonist.[4] The activation of TLR7 is understood to be a consequence of agonist-induced receptor dimerization, which brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into proximity, initiating downstream signaling.[3]

Experimental Protocols for Biophysical Characterization

To fully elucidate the biophysical interaction of TLR7 agonist 16 with its receptor, a suite of biophysical techniques would be employed. The following are detailed, generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation (k_on and k_off) and to determine the equilibrium dissociation constant (K_D).

Methodology:

-

Immobilization of TLR7:

-

Recombinant human TLR7 ectodomain is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

A solution of TLR7 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

Remaining active esters are quenched with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of TLR7 agonist 16, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized TLR7 surface.

-

The association of the agonist to the receptor is monitored in real-time as a change in the refractive index, measured in response units (RU).

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the agonist.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

-

Sample Preparation:

-

Recombinant human TLR7 ectodomain is dialyzed extensively against the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

TLR7 agonist 16 is dissolved in the same final dialysis buffer to minimize heats of dilution.

-

-

Titration:

-

The sample cell of the calorimeter is filled with the TLR7 solution.

-

The injection syringe is filled with the agonist 16 solution at a concentration typically 10-20 times that of the protein.

-

A series of small, precisely measured aliquots of the agonist solution are injected into the sample cell.

-

-

Data Analysis:

-

The heat released or absorbed upon each injection is measured.

-

The integrated heat data are plotted against the molar ratio of agonist to protein.

-

The resulting isotherm is fitted to a binding model to determine the K_D, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method to confirm the direct binding of a ligand to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

-

Cell Treatment:

-

Cells expressing TLR7 (e.g., HEK-Blue™ hTLR7 cells) are treated with either vehicle control or TLR7 agonist 16 at various concentrations.

-

-

Thermal Challenge:

-

The treated cells are heated to a range of temperatures to induce protein denaturation.

-

-

Cell Lysis and Protein Quantification:

-

The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble TLR7 remaining at each temperature is quantified by a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

A melting curve is generated by plotting the amount of soluble TLR7 as a function of temperature for both vehicle- and agonist-treated samples.

-

A shift in the melting temperature (T_m) to a higher value in the presence of agonist 16 indicates direct target engagement.

-

Signaling Pathway and Experimental Workflow Visualization

TLR7 Signaling Pathway

The activation of TLR7 by an agonist like compound 16 initiates a well-defined intracellular signaling cascade. This pathway is crucial for the subsequent immune response.

Caption: TLR7 Signaling Pathway upon Agonist Binding.

Experimental Workflow for Biophysical Characterization

The following diagram illustrates a logical workflow for the comprehensive biophysical characterization of the interaction between TLR7 agonist 16 and the TLR7 receptor.

Caption: Workflow for Biophysical Characterization of Agonist-Receptor Interaction.

Conclusion

TLR7 agonist 16 is a potent activator of the TLR7 signaling pathway. While direct biophysical data on its interaction with the TLR7 receptor are not yet widely published, this guide provides a framework for understanding and investigating these interactions. The predicted binding mode, based on related imidazoquinoline agonists, suggests a combination of hydrogen bonding and hydrophobic interactions within a conserved binding pocket. The detailed experimental protocols for SPR, ITC, and CETSA outlined herein provide a clear roadmap for researchers to quantitatively characterize the binding kinetics, thermodynamics, and cellular target engagement of this and other novel TLR7 agonists. Such biophysical insights are invaluable for the rational design and optimization of next-generation immunomodulatory therapeutics targeting TLR7.

References

- 1. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intellectual Property Landscape and Technical Profile of TLR7 Agagonist 16: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the patent landscape and technical characteristics of TLR7 agonist 16, a potent immunomodulatory agent. The information presented herein is intended to support ongoing research and development efforts in the fields of oncology, infectious diseases, and vaccine adjuvants.

Toll-like receptor 7 (TLR7) agonists are a class of small molecules that stimulate the innate immune system, leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This mechanism of action has generated significant interest in their therapeutic potential. TLR7 agonist 16, also referred to as compound 16d in scientific literature, has emerged as a particularly potent and selective activator of TLR7. This document summarizes key quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound, drawing from publicly available research and patent filings.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of TLR7 agonist 16 (compound 16d) as reported in the scientific literature.

| In Vitro Activity | Value | Cell Line/System |

| EC50 | 59 nM[1] | TLR7 Reporter Assay |

| TNFα Induction (EC50) | 1.2 nM | Human PBMCs |

| IFNα Induction (EC50) | 3.5 nM | Human PBMCs |

| In Vivo Efficacy | Model | Dosing | Outcome |

| Tumor Growth Inhibition | CT26 Colon Carcinoma | 1 mg/kg, intraperitoneal | Significant tumor growth delay |

| Cytokine Induction (Peak Plasma) | C57BL/6 Mice | 1 mg/kg, intraperitoneal | IFNα: ~800 pg/mL, TNFα: ~400 pg/mL |

Signaling Pathway

Activation of TLR7 by agonist 16 initiates a downstream signaling cascade that is critical for the induction of an immune response. The following diagram illustrates the key steps in this pathway.

Caption: TLR7 Signaling Pathway Activated by Agonist 16.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize TLR7 agonist 16.

TLR7 Reporter Assay

This assay is used to determine the potency of TLR7 agonists in a controlled in vitro setting.

Caption: Workflow for TLR7 Reporter Assay.

Methodology:

-

Cell Culture: HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.

-

Compound Preparation: TLR7 agonist 16 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

-

Assay Procedure: The cells are seeded into 96-well plates. The prepared compound dilutions are added to the wells, and the plates are incubated for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: A substrate for the SEAP reporter, such as QUANTI-Blue™ Solution, is added to the wells. The plates are incubated for an additional 1-3 hours to allow for color development.

-

Data Analysis: The absorbance is read using a spectrophotometer at a wavelength of 620-655 nm. The EC50 value is determined by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay

This assay measures the induction of cytokines from primary human immune cells in response to TLR7 agonist stimulation.

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: The isolated PBMCs are resuspended in complete RPMI medium and plated in 96-well plates.

-

Stimulation: Serial dilutions of TLR7 agonist 16 are added to the cells, and the plates are incubated for 24 hours.

-

Cytokine Measurement: The supernatant is collected, and the concentrations of cytokines such as TNFα and IFNα are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Data Analysis: The EC50 for the induction of each cytokine is calculated using non-linear regression analysis.

In Vivo Murine Tumor Model

This experimental model is used to evaluate the anti-tumor efficacy of TLR7 agonist 16 in a living organism.

Methodology:

-

Tumor Implantation: CT26 colon carcinoma cells are subcutaneously implanted into the flank of BALB/c mice.

-

Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. TLR7 agonist 16 is administered, typically via intraperitoneal injection, at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor volumes between the treated and control groups.

Intellectual Property Landscape

The development of novel TLR7 agonists is an active area of research, with numerous patents and patent applications filed by pharmaceutical and biotechnology companies. Key players in this space include Gilead Sciences, Idera Pharmaceuticals, and Bristol Myers Squibb[2][3]. Patent filings in this area typically cover novel chemical entities, pharmaceutical compositions, and methods of use for the treatment of various diseases, including cancer and viral infections[4][5]. The intellectual property surrounding specific molecules like TLR7 agonist 16 is often held by the academic institutions or companies that conducted the initial discovery and development. Researchers and developers should conduct thorough freedom-to-operate analyses before commencing commercial development of any TLR7 agonist.

This guide provides a foundational understanding of the technical and intellectual property aspects of TLR7 agonist 16. As research in this field continues to evolve, it is anticipated that the therapeutic applications of this and other TLR7 agonists will become increasingly refined.

References

- 1. TLR7 agonist 16 | TLR | 2832199-56-9 | Invivochem [invivochem.com]

- 2. Top 20 TLR7 companies - Discovery|PatSnap [discovery-patsnap-com.libproxy.mit.edu]

- 3. Top 20 TLR7 companies - Discovery|PatSnap [discovery.patsnap.com]

- 4. Small molecule agonists of toll-like receptors 7 and 8: a patent review 2014 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2022098954A1 - Tlr agonist compounds and related cancer immunotherapy methods - Google Patents [patents.google.com]

A Technical Guide to Novel TLR7 Agonists: A Review of Compound 16 and Other Emerging Immunomodulators

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of novel Toll-like receptor 7 (TLR7) agonists, with a particular focus on the promising imidazoquinoline derivative, compound 16. This document details the core principles of TLR7 activation, summarizes quantitative data for key compounds, provides detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows to support researchers in the field of immunology and drug development.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune responses.[1][2] Small molecule TLR7 agonists are synthetic compounds designed to mimic the action of natural ligands, thereby stimulating a potent immune response. These agonists, such as those from the imidazoquinoline and pyrazolopyrimidine families, are being actively investigated for their therapeutic potential as vaccine adjuvants and for the treatment of cancers and viral infections.[3][4]

Quantitative Data on Novel TLR7 Agonists

The potency and efficacy of novel TLR7 agonists are typically characterized by their half-maximal effective concentration (EC50) in cell-based reporter assays and their ability to induce cytokine production in immune cells. The following tables summarize key quantitative data for compound 16 and other notable novel TLR7 agonists.

Table 1: In Vitro Potency of Novel TLR7 Agonists

| Compound | Chemical Class | Cell Line | Assay Type | EC50 (nM) | Source(s) |

| Compound 16 (16d) | Imidazoquinoline | - | - | 18 | |

| Compound 16 (16d) | Imidazoquinoline | - | - | 59 | |

| Unnamed Imidazoquinoline | Imidazoquinoline | Human TLR7 Reporter | Reporter Gene | 8.6 | |

| Compound 5 | Pyrazolopyrimidine | Human TLR7 Reporter | Reporter Gene | ~64 | |

| Compound [I] | Pyrazolopyrimidine | Human TLR7 | - | 7 | |

| Compound [I] | Mouse TLR7 | - | - | 5 | |

| Compound [I] | Pyrazolopyrimidine | Human TLR7 | - | 13,000 | |

| Compound [I] | Mouse TLR7 | - | - | 27,000 | |

| DOPE-TLR7a | Lipid Conjugate | - | Immunostimulatory | 9 |

Table 2: Cytokine Induction by Novel TLR7 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Compound | Cytokine | Concentration | Source(s) |

| Compound 16d | IFNα, TNFα | Low-nanomolar | |

| Pyrazolopyrimidine Core Agonists | IL-6, IL-1β, IL-10, TNFα, IFNα, IP-10 | - | |

| Compound [I] | IFN-α, IFN-β, IP-10, IL-6, TNF-α | - | |

| Imidazoquinoline Agonists | IFNα | Low-nanomolar |

Experimental Protocols

In Vitro Potency Assessment: HEK-Blue™ TLR7 Reporter Assay

This protocol describes a common method for determining the EC50 of a TLR7 agonist using a commercially available reporter cell line.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds and positive control (e.g., R848)

-

Complete culture medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)

-

96-well plates

Methodology:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium at a concentration of approximately 1.6 - 5 x 10^5 cells/mL.

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in complete culture medium.

-

Assay Plate Setup: Add 40 µL of the compound dilutions, controls (positive and vehicle), or medium to the appropriate wells of a 96-well plate.

-

Cell Seeding: Add 160 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The blue color development is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

-

Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Release Assay in Human PBMCs

This protocol outlines the procedure for measuring cytokine induction by TLR7 agonists in primary human immune cells.

Materials:

-

Ficoll-Paque

-

Human peripheral blood

-

Complete RPMI-1640 medium

-

Test compounds

-

96-well plates

-

ELISA or multiplex immunoassay kits for desired cytokines

Methodology:

-

PBMC Isolation:

-

Dilute fresh human blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the "buffy coat" layer containing PBMCs and transfer to a new tube.

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

-

-

Cell Seeding and Stimulation:

-

Adjust the PBMC concentration to 1 x 10^6 cells/mL and seed 100 µL per well in a 96-well plate.

-

Prepare dilutions of the test compounds and add 100 µL to the respective wells. Include a vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Visualizing Key Concepts

TLR7 Signaling Pathway

The following diagram illustrates the canonical TLR7 signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines.

Caption: TLR7 Signaling Pathway.

Experimental Workflow for TLR7 Agonist Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of novel TLR7 agonists.

Caption: TLR7 Agonist Evaluation Workflow.

Structure-Activity Relationship of Imidazoquinoline TLR7 Agonists

This diagram highlights key structural features of the imidazoquinoline scaffold that are important for TLR7 agonist activity.

Caption: Imidazoquinoline SAR.

References

- 1. In vivo characterization of the physicochemical properties of polymer-linked TLR agonists that enhance vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of TLR7 Agonist 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA viruses.[1][2][3][4] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, making it a compelling target for the development of vaccine adjuvants and immunotherapies for cancer and infectious diseases. This document provides detailed protocols for the in vitro characterization of "TLR7 Agonist 16," a hypothetical experimental compound, using common cell culture-based assays.

TLR7 Signaling Pathway

Upon binding of an agonist like TLR7 Agonist 16, TLR7, located in the endosome, dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Subsequent activation of downstream pathways, including the NF-κB and MAPK signaling cascades, leads to the transcription of genes encoding pro-inflammatory cytokines. A parallel pathway involving IRF7 (interferon regulatory factor 7) activation results in the production of type I interferons.

Caption: TLR7 Signaling Pathway.

Experimental Protocols

The following protocols are designed to assess the in vitro activity of TLR7 Agonist 16.

Protocol 1: Determination of TLR7 Agonist Activity in Reporter Cells

This protocol utilizes HEK-Blue™ hTLR7 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine

-

HEK-Blue™ Selection reagents (Blasticidin and Zeocin™)

-

TLR7 Agonist 16 (stock solution in DMSO or water)

-

Positive control: R848 (Resiquimod)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-650 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the experiment, harvest cells and resuspend in fresh growth medium to a density of 280,000 cells/mL.

-

Assay Plate Preparation: Add 20 µL of serial dilutions of TLR7 Agonist 16, R848 (positive control), or vehicle control (DMSO or water) to a 96-well plate.

-

Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

-

Data Analysis: Determine the EC50 value for TLR7 Agonist 16 by plotting the absorbance against the log of the agonist concentration and fitting to a sigmoidal dose-response curve.

Protocol 2: Cytokine Production Assay in Human PBMCs

This protocol measures the production of key cytokines, such as TNF-α and IFN-α, from human peripheral blood mononuclear cells (PBMCs) upon stimulation with TLR7 Agonist 16.

Materials:

-

Human PBMCs, freshly isolated or cryopreserved

-

RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine

-

TLR7 Agonist 16

-

Positive control: R848

-

96-well round-bottom plates

-

ELISA kits for human TNF-α and IFN-α

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Thaw or isolate PBMCs and resuspend in complete RPMI-1640 medium to a density of 1 x 10^6 cells/mL.

-

Cell Seeding: Add 100 µL of the PBMC suspension to each well of a 96-well round-bottom plate.

-

Stimulation: Add 100 µL of 2x concentrated serial dilutions of TLR7 Agonist 16, R848, or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 1200 rpm for 5 minutes and carefully collect the supernatant. Store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves.

Protocol 3: Macrophage Activation Assay by Flow Cytometry

This protocol assesses the activation of macrophages by measuring the upregulation of cell surface markers like CD86 and PD-L1.

Materials:

-

Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Complete DMEM or RPMI-1640 medium

-

TLR7 Agonist 16

-

Positive control: R848

-

6-well plates

-

Cell scrapers

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against mouse CD11b, F4/80, CD86, and PD-L1

-

Flow cytometer

Procedure:

-

Cell Culture and Stimulation:

-

Plate macrophages in 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of TLR7 Agonist 16, R848, or vehicle control for 24 hours.

-

-

Cell Harvesting:

-

Gently scrape the cells from the wells and transfer to FACS tubes.

-

Wash the cells with cold PBS.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer.

-

Add the fluorochrome-conjugated antibodies and incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the macrophage population (e.g., CD11b+/F4/80+) and analyze the expression of CD86 and PD-L1.

-

-

Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for CD86 and PD-L1.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of TLR7 Agonist 16.

Caption: Experimental Workflow for TLR7 Agonist 16.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: TLR7 Agonist Activity in HEK-Blue™ hTLR7 Cells

| Compound | EC50 (µM) [NF-κB activation] |

| TLR7 Agonist 16 | Insert experimental value |

| R848 (Control) | Insert experimental value |

Table 2: Cytokine Production from Human PBMCs (24h stimulation)

| Compound (Concentration) | TNF-α (pg/mL) | IFN-α (pg/mL) |

| Vehicle Control | Insert experimental value | Insert experimental value |

| TLR7 Agonist 16 (1 µM) | Insert experimental value | Insert experimental value |

| TLR7 Agonist 16 (10 µM) | Insert experimental value | Insert experimental value |

| R848 (10 µM) | Insert experimental value | Insert experimental value |

Table 3: Macrophage Activation Marker Upregulation (24h stimulation)

| Treatment (Concentration) | % CD86+ Cells | CD86 MFI | % PD-L1+ Cells | PD-L1 MFI |

| Vehicle Control | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |

| TLR7 Agonist 16 (1 µM) | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |

| TLR7 Agonist 16 (10 µM) | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |

| R848 (10 µM) | Insert experimental value | Insert experimental value | Insert experimental value | Insert experimental value |

References

Application Notes and Protocols for the Use of TLR7 Agonist 16 in Primary Human Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TLR7 agonist 16 (also known as compound 16d), a potent imidazoquinoline-based activator of Toll-like Receptor 7, in primary human cells. The protocols and data presented are compiled from recent studies and are intended to facilitate the successful application of this compound in immunology and drug discovery research.

Introduction

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.[1] Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes, triggers a signaling cascade that leads to the production of type I interferons (IFN) and other pro-inflammatory cytokines, initiating a broad antiviral and anti-tumor immune response.[1] TLR7 agonist 16 is a novel, highly potent 1-substituted imidazo[4,5-c]quinoline derivative that has been shown to activate human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations, making it a valuable tool for immuno-oncology and vaccine adjuvant research.[2][3][4]

Mechanism of Action: TLR7 Signaling Pathway

Upon binding to TLR7 in the endosome, agonist 16 initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This forms a complex with IRAK family kinases and TRAF6, ultimately activating two distinct downstream pathways:

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus. This drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: A complex involving IKKα and TRAF3 activates the transcription factor IRF7 (Interferon Regulatory Factor 7), which translocates to the nucleus and induces the transcription of type I interferons, most notably IFN-α.

The diagram below illustrates the signaling cascade initiated by TLR7 activation.

Caption: Simplified TLR7 signaling cascade upon activation by agonist 16.

Quantitative Data Summary

The following tables summarize the potency and efficacy of TLR7 agonist 16 in comparison to other well-known TLR7 agonists in primary human cell assays.

Table 1: Potency of TLR7 Agonists in Human TLR7 Reporter Assay

| Compound | hTLR7 EC50 (nM) | Reference |

| TLR7 Agonist 16 (16d) | 18 | |

| Imiquimod | >10,000 | |

| Resiquimod (R848) | ~300 |

EC50 values represent the concentration required to achieve 50% of the maximal response.

Table 2: Cytokine Induction in Human PBMCs by TLR7 Agonist 16 (16d)

| Cytokine | Effective Concentration Range | Peak Induction Time |

| IFN-α | 10 nM - 1 µM | 18 - 24 hours |

| TNF-α | 10 nM - 1 µM | 18 - 24 hours |

Data extrapolated from studies on potent imidazoquinoline analogs.

Experimental Protocols